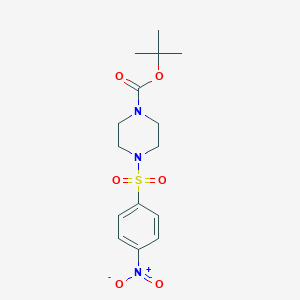

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine

Description

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine (referred to as the target compound) is a piperazine derivative featuring two critical functional groups: a 4-nitrophenylsulfonyl moiety and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the sulfonyl group contributes to electronic and steric effects, influencing reactivity and biological interactions. This compound is synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 4-nitrobenzenesulfonyl chloride in acetonitrile with K₂CO₃ as a base .

Properties

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-6-4-12(5-7-13)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGSFIGPKAOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mono-Protection Methodology

In a representative procedure, piperazine is dissolved in a mixture of dioxane and water, followed by the addition of Boc anhydride (1.1 equiv) and sodium hydroxide (3 equiv) to maintain alkaline conditions. The reaction proceeds at room temperature for 12–16 hours, yielding N-Boc-piperazine with a purity exceeding 99%. This method avoids side reactions such as overprotection or decomposition, achieving a 94.3% isolated yield under optimized conditions.

Key Parameters:

-

Solvent System: Dioxane-water (3:1 ratio) ensures solubility of both piperazine and Boc anhydride.

-

Base: Sodium hydroxide or sodium carbonate maintains a pH >10, critical for stabilizing the intermediate and preventing hydrolysis.

-

Stoichiometry: A slight excess of Boc anhydride (1.1 equiv) ensures complete mono-protection without significant bis-adduct formation.

Sulfonylation with 4-Nitrophenylsulfonyl Chloride

The Boc-protected piperazine undergoes sulfonylation at the remaining secondary amine using 4-nitrophenylsulfonyl chloride. This step introduces the electron-withdrawing sulfonyl group, which enhances the compound’s stability and modulates its pharmacological properties.

Reaction Optimization

In a protocol adapted from radiolabeling studies, N-Boc-piperazine is treated with 4-nitrophenylsulfonyl chloride (1.0 equiv) in dichloromethane (DCM) at 0–25°C. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is added to scavenge HCl, preventing acid-mediated Boc deprotection. The reaction typically completes within 2–4 hours, yielding the sulfonylated product in 66–73% yield after column chromatography.

Critical Considerations:

-

Temperature Control: Reactions conducted below 25°C minimize side reactions such as sulfonate ester formation.

-

Solvent Choice: DCM or tetrahydrofuran (THF) provides optimal solubility for both reactants and intermediates.

-

Catalyst: DMAP (0.1 equiv) accelerates the reaction by activating the sulfonyl chloride.

Purification and Characterization

Post-synthesis purification is essential to isolate this compound from unreacted starting materials and byproducts.

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate). This method effectively separates the target compound from bis-sulfonylated impurities and residual Boc anhydride.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) exhibits characteristic peaks for the Boc group (δ 1.43 ppm, singlet, 9H) and aromatic protons from the 4-nitrophenyl moiety (δ 8.30–8.40 ppm, doublet).

-

High-Performance Liquid Chromatography (HPLC): Purity ≥98% is confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.

Alternative Synthetic Routes

Cyclization of Bis(2-chloroethyl)amine Derivatives

A patent describes an industrial-scale synthesis starting from diethanolamine, which undergoes chlorination with thionyl chloride to form bis(2-chloroethyl)amine. Subsequent Boc protection and cyclization with ammonia yield N-Boc-piperazine, which is then sulfonylated as described earlier. This route offers cost advantages but requires stringent control over chlorination and cyclization steps to avoid polymeric byproducts.

Solid-Phase Synthesis

Recent advances employ resin-bound piperazine derivatives for sequential Boc protection and sulfonylation. While this method facilitates automation, it currently suffers from lower yields (50–60%) compared to solution-phase approaches.

Challenges and Mitigation Strategies

Boc Deprotection During Sulfonylation

The Boc group’s sensitivity to acidic conditions necessitates careful pH control during sulfonylation. Using non-nucleophilic bases like Et₃N instead of stronger bases (e.g., NaOH) prevents premature deprotection.

Nitro Group Stability

The 4-nitrophenylsulfonyl moiety is susceptible to reduction under basic or reductive conditions. Reactions must avoid prolonged exposure to light or reducing agents to preserve the nitro functionality.

Scalability and Industrial Applications

The solution-phase method outlined in Section 1–2 is scalable to multi-kilogram batches, with reported throughputs of 175.3 g per reaction cycle. Industrial protocols emphasize solvent recovery (e.g., DCM distillation) and waste minimization through aqueous workups .

Chemical Reactions Analysis

Types of Reactions

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of the corresponding amine.

Substitution: Replacement of the sulfonyl group with a nucleophile.

Scientific Research Applications

Medicinal Chemistry

N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine serves as an important building block in the synthesis of various bioactive compounds. Its sulfonamide group is particularly significant in the development of pharmaceuticals targeting bacterial infections and cancer therapies.

Case Study : Research published in the Journal of Medicinal Chemistry highlights the use of similar sulfonamide derivatives in developing inhibitors for specific enzymes involved in cancer proliferation. The incorporation of the nitrophenyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent .

Synthesis of Bioactive Molecules

This compound is utilized as an intermediate in synthesizing other piperazine derivatives that exhibit pharmacological activities, such as analgesic, anti-inflammatory, and antimicrobial properties. The tert-butyloxycarbonyl (BOC) protecting group allows for selective reactions, facilitating further modifications.

Example Table of Synthesized Compounds :

Drug Development

The compound's ability to form stable complexes with various receptors makes it a candidate for drug formulation studies. Its sulfonamide moiety can enhance solubility and bioavailability, critical factors in drug design.

Research Insight : Studies indicate that piperazine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The structural modifications provided by this compound may lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of N-substituted piperazine derivatives , which vary in substituents, synthetic routes, and biological activities. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

2.1.1. 1-(4-Nitrophenyl)piperazine Derivatives

- Example: 1-(4-Nitrophenyl)piperazine monocarbamates ().

- Key Differences: The target compound contains a sulfonyl group and a Boc-protected piperazine, while monocarbamates feature a carbamate (-OCONH₂) substituent. Synthesis: Monocarbamates are synthesized via carbamoylation of 1-(4-nitrophenyl)piperazine, whereas the target compound uses sulfonylation. Biological Activity: Monocarbamates exhibit antifungal activity (e.g., against Cryptococcus neoformans), while the target compound’s sulfonyl group may favor interactions with enzymes like SARS-CoV-2 proteases (e.g., GC-4 in ) .

2.1.2. N-(2-Nitrophenyl)piperazine Derivatives

- Example: tert-Butyl 2-[(tert-butoxycarbonyl)amino]-4-{2-[(4-nitrophenyl)piperazin-1-yl]ethyl}phenylcarbamate ().

- Key Differences :

2.1.3. Arylsulfonylpiperazines

- Example : (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine ().

- Key Differences: Stereochemistry: The target compound lacks a chiral center, while this analog has an (R)-configured methyl group.

Functional Analogues

2.2.1. Piperazine-Based Antimicrobials

2.2.2. Piperazine Carbamates

- Example: 6-Aminoindazole bis carbamates ().

- Key Differences: Biological Performance: Bis carbamates are less active than monocarbamates, highlighting the importance of substituent simplicity for antifungal efficacy.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s one-step synthesis () offers advantages over multi-step derivatives like bis carbamates () or stereoselective analogs ().

- Biological Relevance : The 4-nitrophenylsulfonyl group may mimic transition states in enzyme inhibition (e.g., GC-4’s role in SARS-CoV-2 protease binding) .

- Lipophilicity vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-Nitrophenyl)sulfonyl)-1-(tert-butyloxycarbonyl)piperazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential protection of the piperazine nitrogen atoms. For example, the tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/H₂O). Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base achieves the final product. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) yields >90% purity.

- Yield improvement : Using a 1.2:1 molar ratio of sulfonyl chloride to Boc-piperazine intermediate reduces unreacted starting material .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer :

- NMR spectroscopy : Key signals include the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and aromatic protons from the 4-nitrophenyl group (δ 8.2–8.4 ppm, doublets).

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 411.1 (calculated for C₁₅H₂₀N₄O₆S).

- X-ray crystallography : For unambiguous confirmation, single crystals grown via slow evaporation in ethanol/water reveal intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and piperazine NH) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Assay standardization : Use recombinant enzymes (e.g., SARS-CoV-2 main protease) with consistent substrate concentrations (e.g., FRET-based assays with Dabcyl-KTSAVLQSGFRKME-Edans).

- Control experiments : Include positive controls (e.g., GC-4, a known protease inhibitor) to validate assay conditions.

- Data normalization : Express inhibition as % activity relative to vehicle controls. Discrepancies may arise from variations in enzyme purity or solvent effects (DMSO >1% can denature proteins) .

Q. How does the 4-nitrophenylsulfonyl group influence the compound’s interaction with biological targets, such as viral proteases?

- Methodological Answer :

- Molecular docking : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., His41 and Cys145 in SARS-CoV-2 main protease).

- Electrostatic effects : The nitro group enhances binding via π-π stacking with Phe140.

- Experimental validation : Site-directed mutagenesis of protease residues (e.g., C145A) abolishes inhibition, confirming target specificity .

Q. What crystallographic insights explain the stability of this compound in solid-state formulations?

- Methodological Answer :

- Crystal packing analysis : X-ray diffraction reveals intermolecular hydrogen bonds between sulfonyl oxygens and adjacent piperazine NH groups (distance: 2.85 Å).

- Thermal stability : DSC shows a melting point of 178–180°C, correlating with strong van der Waals interactions between aromatic rings.

- Hygroscopicity testing : TGA indicates <0.5% weight loss at 25°C/60% RH, suitable for long-term storage .

Methodological Considerations Table

Contradictions and Resolutions

- Bioactivity variability : Discrepancies in IC₅₀ values (e.g., 0.58 µM vs. 2.3 µM) may stem from differences in enzyme sources (bacterial vs. mammalian expression systems). Validate using orthogonal assays (e.g., SPR for binding kinetics) .

- Synthetic byproducts : Unreacted Boc-piperazine can skew analytical results. Implement LC-MS monitoring during sulfonylation to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.